1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and thiophenyl groups attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions to form the diazinane trione core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Lacks the thiophenyl group, which may affect its reactivity and applications.
1,3-Bis(4-methoxyphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione: Contains a phenyl group instead of a thiophenyl group, leading to different chemical properties.
Uniqueness
1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-18-7-3-16(4-8-18)24-21(26)20(13-15-11-12-31-14-15)22(27)25(23(24)28)17-5-9-19(30-2)10-6-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQURKNNTJPMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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